molecular formula C10H18O4S B1294328 Diethyl 3,3'-thiodipropionate CAS No. 673-79-0

Diethyl 3,3'-thiodipropionate

Cat. No. B1294328
CAS RN: 673-79-0
M. Wt: 234.31 g/mol
InChI Key: VCXUFKFNLUTDAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions and the formation of bicyclic ring structures. For instance, diethyl thiodiglycolate was synthesized via the nucleophilic substitution of ethyl chloroacetate with Na2S.3H2O, under specific conditions to achieve high yield and purity . Similarly, the synthesis of a new class of bicyclic compounds derived from thiobarbituric acid was achieved by reacting 1,3-diethyl-2-thiobarbituric acid with concentrated HCl and acetone, suggesting a possible stoichiometric reaction mechanism .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were determined using various analytical techniques. X-ray single crystal analysis was used to determine the crystal structure of a bicyclic thiobarbituric acid derivative, revealing an orthorhombic structure with specific cell parameters . Another compound's molecular and crystalline structure was elucidated using 1H and 13C NMR spectroscopy, including the HSQC technique, and X-ray analysis .

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving Diethyl 3,3'-thiodipropionate. However, the synthesis processes described for related compounds involve reactions such as nucleophilic substitution and the formation of hydrogen bonds in the crystal structures, which are common in the chemistry of sulfur-containing organic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds studied include their crystalline structures, phase purity verified by powder X-ray diffraction analysis, and the presence of strong intermolecular hydrogen bonding . Mass spectrometry, theoretical studies, and IR spectroscopy were also employed to confirm the structures of the synthesized compounds . The thermodynamic calculations related to the crystal structures of these compounds were discussed, providing insights into their stability and reactivity .

Scientific Research Applications

Antioxidant and Preservative Applications

Diethyl 3,3'-thiodipropionate is explored in the field of food chemistry for its potential as an antioxidant. It's synthesized through lipase-catalyzed esterification and transesterification, showing high enzyme activities and conversions up to 98% in certain conditions, making it a promising candidate for use in food preservation (Weber, Klein, & Vosmann, 2006).

Microbial Catabolism and Biotechnological Synthesis

The compound plays a role in microbial catabolism and biotechnological synthesis. Research on the bacterium Variovorax paradoxus demonstrates its ability to use 3,3'-thiodipropionic acid as a carbon source, which is crucial for engineering polythioester biosynthesis pathways. This is significant for advancing biotechnological applications and environmental biodegradation processes (Bruland, Wübbeler, & Steinbüchel, 2009).

Chemical Synthesis and Industrial Applications

In chemical synthesis, 3,3'-thiodipropionic acid is used in ozonolysis reactions as an effective reductive quench reagent. Its efficiency compares favorably to other reagents like methyl sulfide, minus the associated drawbacks. This application is crucial in industrial processes involving olefin ozonolysis (Appell, Tomlinson, & Hill, 1995).

properties

IUPAC Name

ethyl 3-(3-ethoxy-3-oxopropyl)sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4S/c1-3-13-9(11)5-7-15-8-6-10(12)14-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXUFKFNLUTDAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCSCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060972
Record name Diethyl 3,3'-thiodipropionate
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Molecular Weight

234.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 3,3'-thiodipropionate

CAS RN

673-79-0
Record name Diethyl thiodipropionate
Source CAS Common Chemistry
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Record name Diethyl thiodipropionate
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Record name Diethyl thiodipropionate
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Record name Propanoic acid, 3,3'-thiobis-, 1,1'-diethyl ester
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Record name Diethyl 3,3'-thiodipropionate
Source EPA DSSTox
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Record name Diethyl 3,3'-thiobispropionate
Source European Chemicals Agency (ECHA)
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Record name DIETHYL THIODIPROPIONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Zamboni, E Ryan, M Culebras, MN Collins - Carbohydrate polymers, 2020 - Elsevier
… 5 h using a Dean-Stark trap to produce diethyl 3−3’-thiodipropionate. The yield of the product was … In the second step, diethyl 3−3’-thiodipropionate (10 g) and hydrazine monohydrate in …
Number of citations: 61 www.sciencedirect.com
EG Shaheen - 1960 - search.proquest.com
A. Cancer-A Brief Survey Every year more than two million deaths in the world are caused by cancer. In the United States, unless newer methods for the control and prevention of the …
Number of citations: 0 search.proquest.com
F Zamboni - 2022 - researchrepository.ul.ie
… 3,3’dithiodipropionic acid, diethyl 3-3’-thiodipropionate dithiodipropionate dihydrazine and BIED. .............................................................................................................................. 84 Figure 5.5. …
Number of citations: 0 researchrepository.ul.ie

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